molecular formula C20H21NO4 B12543190 4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one CAS No. 653601-43-5

4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B12543190
CAS No.: 653601-43-5
M. Wt: 339.4 g/mol
InChI Key: HLBCIDRBMFCELC-UHFFFAOYSA-N
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Description

4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a dimethoxyphenyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one typically involves a multi-step process. One common method includes the reaction of benzaldehyde with 3,4-dimethoxyphenethylamine to form an intermediate Schiff base, which is then cyclized with ethyl chloroformate to yield the oxazolidinone ring . The reaction conditions often require a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazolidinone ring into a more reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, reduced derivatives, and functionalized benzylidene compounds.

Scientific Research Applications

4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

653601-43-5

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

4-benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C20H21NO4/c1-23-18-9-8-16(13-19(18)24-2)10-11-21-17(14-25-20(21)22)12-15-6-4-3-5-7-15/h3-9,12-13H,10-11,14H2,1-2H3

InChI Key

HLBCIDRBMFCELC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CC3=CC=CC=C3)COC2=O)OC

Origin of Product

United States

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